molecular formula C16H21N3O5S B352411 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine CAS No. 394245-74-0

1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No.: B352411
CAS No.: 394245-74-0
M. Wt: 367.4g/mol
InChI Key: FOAUJYUTRFJAAF-UHFFFAOYSA-N
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Description

  • The piperidine ring is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the nitrophenylsulfonyl group.
  • Addition of the Pyrrolidinylcarbonyl Group:

    • Finally, the compound is treated with pyrrolidine-1-carbonyl chloride under basic conditions to attach the pyrrolidinylcarbonyl group.
  • Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine typically involves multi-step organic reactions

    • Formation of Piperidine Ring:

      • Starting from a suitable precursor such as 1-benzylpiperidine, the benzyl group can be removed under hydrogenation conditions to yield piperidine.

    Chemical Reactions Analysis

    Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine can undergo various chemical reactions, including:

      Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

      Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.

      Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen gas, palladium on carbon.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Sodium methoxide, potassium tert-butoxide.

    Major Products:

      Reduction of Nitro Group: 1-[(2-Aminophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine.

      Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has several applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

      Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

      Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the pyrrolidinylcarbonyl group can enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.

    Comparison with Similar Compounds

      1-[(2-Nitrophenyl)sulfonyl]-3-(1-morpholinylcarbonyl)piperidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

      1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine: Features a piperidine ring in place of the pyrrolidine ring.

    Uniqueness: 1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrophenylsulfonyl and pyrrolidinylcarbonyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and development.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    [1-(2-nitrophenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H21N3O5S/c20-16(17-9-3-4-10-17)13-6-5-11-18(12-13)25(23,24)15-8-2-1-7-14(15)19(21)22/h1-2,7-8,13H,3-6,9-12H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FOAUJYUTRFJAAF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H21N3O5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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